ZINC36617540 vs. B9: Binding Free Energy Comparison
In a direct head-to-head computational comparison, ZINC36617540 demonstrated a more favorable binding free energy (ΔG bind = -20.2271 kcal/mol) compared to the reference Nef inhibitor B9 (ΔG bind = -18.0694 kcal/mol) [1]. This indicates a stronger predicted interaction with the Nef protein dimer interface. The difference of 2.1577 kcal/mol suggests a potentially higher binding affinity, which could be critical for effective target engagement in vitro [1].
| Evidence Dimension | Binding Free Energy (ΔG bind) |
|---|---|
| Target Compound Data | -20.2271 kcal/mol |
| Comparator Or Baseline | B9: -18.0694 kcal/mol |
| Quantified Difference | 2.1577 kcal/mol (lower, i.e., more favorable) |
| Conditions | Computational molecular dynamics (MD) simulation and post-dynamics analysis of Nef protein dimer interface |
Why This Matters
For procurement, the stronger predicted binding affinity of ZINC36617540 positions it as a preferred candidate over B9 in initial screening cascades where target engagement is paramount.
- [1] Moonsamy S, Bhakat S, Ramesh M, Soliman ME. Identification of Binding Mode and Prospective Structural Features of Novel Nef Protein Inhibitors as Potential Anti-HIV Drugs. Cell Biochem Biophys. 2017 Mar;75(1):49-64. doi: 10.1007/s12013-016-0774-1. PMID: 27981421. View Source
